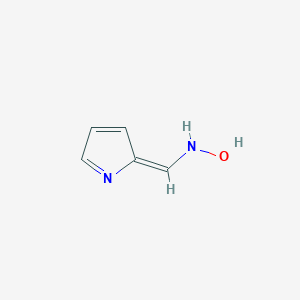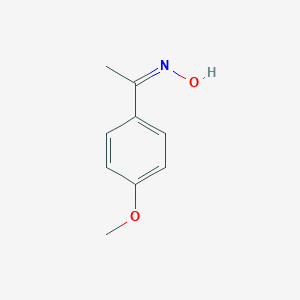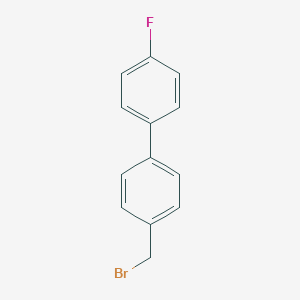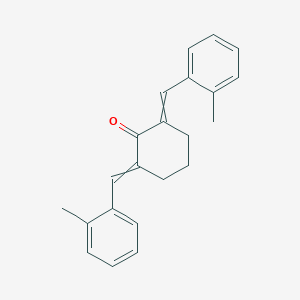![molecular formula C19H14Cl2N4S2 B185712 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine CAS No. 3494-15-3](/img/structure/B185712.png)
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine is a chemical compound that has recently gained significant attention in scientific research. This compound is known to have potential applications in the field of drug discovery due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine is not fully understood. However, it is believed that this compound works by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and has been tested against various cancer cell lines. It has also been shown to have antibacterial properties and has been tested against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine in lab experiments is its potential to inhibit various enzymes and signaling pathways. This makes it a promising compound for drug discovery. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the toxicity levels of this compound.
Orientations Futures
There are several future directions for research on 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine. One direction is to further study its mechanism of action and its potential to inhibit various enzymes and signaling pathways. Another direction is to study its potential toxicity levels and its effects on animal models. Additionally, further research is needed to determine its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Méthodes De Synthèse
The synthesis of 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine involves a multi-step process. The first step involves the reaction of 2-chloro-5-nitropyridazine with sodium methoxide to form 2-methoxy-5-nitropyridazine. The second step involves the reaction of 2-methoxy-5-nitropyridazine with 4-chlorobenzyl mercaptan to form 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl chloride. The third step involves the reaction of 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl chloride with sodium sulfide to form 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl sulfide. The final step involves the reaction of 4-(2-methoxy-5-nitropyridazin-4-ylthio)benzyl sulfide with 4-chlorobenzyl chloride to form 4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine.
Applications De Recherche Scientifique
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine has potential applications in the field of drug discovery. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been shown to have antibacterial properties and has been tested against various bacterial strains. Additionally, this compound has been tested for its potential to inhibit various enzymes and has shown promising results.
Propriétés
Numéro CAS |
3494-15-3 |
|---|---|
Nom du produit |
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
Formule moléculaire |
C19H14Cl2N4S2 |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C19H14Cl2N4S2/c20-14-5-1-12(2-6-14)9-26-18-16-17(23-11-22-16)19(25-24-18)27-10-13-3-7-15(21)8-4-13/h1-8,11H,9-10H2,(H,22,23) |
Clé InChI |
HNCRPRCOGKJGGE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1CSC2=NN=C(C3=C2NC=N3)SCC4=CC=C(C=C4)Cl)Cl |
Autres numéros CAS |
3494-15-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
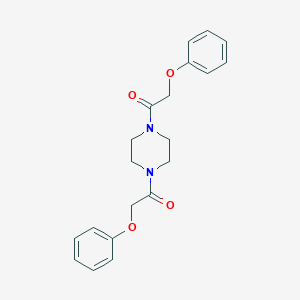
![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
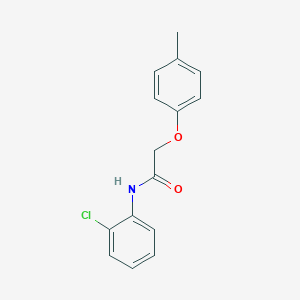
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
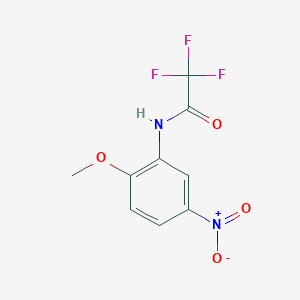
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
